

# Technical Guide: Imidazo[1,2-a]pyridine-6-carbaldehyde (CAS 116355-16-9)

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## Compound of Interest

Compound Name: *Imidazo[1,2-a]pyridine-6-carbaldehyde*

Cat. No.: *B040063*

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## Introduction

**Imidazo[1,2-a]pyridine-6-carbaldehyde**, with CAS number 116355-16-9, is a heterocyclic organic compound. It belongs to the imidazo[1,2-a]pyridine class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This document provides a comprehensive overview of the chemical characteristics, synthesis, and potential biological relevance of **Imidazo[1,2-a]pyridine-6-carbaldehyde**, positioning it as a valuable building block for drug discovery and development.

## Chemical Characteristics

**Imidazo[1,2-a]pyridine-6-carbaldehyde** is a solid at room temperature. Its core structure consists of a pyridine ring fused to an imidazole ring, with a carbaldehyde (formyl) group attached at the 6-position of the bicyclic system.

## Physicochemical and Spectroscopic Data

The key quantitative data for **Imidazo[1,2-a]pyridine-6-carbaldehyde** are summarized in the tables below.

| Identifier           | Value  | Source                                  |
|----------------------|--|---|
| CAS Number           | 116355-16-9                                    | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula    | C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight     | 146.15 g/mol                                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| IUPAC Name           | imidazo[1,2-a]pyridine-6-carbaldehyde          |   |
| Synonyms             | 6-Formylimidazo[1,2-a]pyridine                 | <a href="#">[1]</a>                     |
| MDL Number           | MFCD07772808                                   | <a href="#">[2]</a>                     |
| PubChem Substance ID | 329790613                                      | <a href="#">[2]</a>                     |

| Property      | Value      | Source              |
|---------------|------------|---------------------|
| Physical Form | Solid      | <a href="#">[1]</a> |
| Melting Point | 151-153 °C | <a href="#">[1]</a> |
| Assay Purity  | ≥97%       | <a href="#">[1]</a> |

| Spectroscopic Identifier | Value   | Source                                  |
|--------------------------|---|---|
| InChI                    | 1S/C8H6N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h1-6H | <a href="#">[1]</a> <a href="#">[2]</a> |
| InChI Key                | VDWYLKPRUHCLAW-UHFFFAOYSA-N                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| SMILES                   | <chem>O=Cc1ccc2nccn2c1</chem>                 | <a href="#">[2]</a>                     |

## Experimental Protocols

While specific experimental protocols for biological assays involving **Imidazo[1,2-a]pyridine-6-carbaldehyde** are not widely published, this section provides a representative synthesis protocol and general methodologies for assessing the activity of related compounds against relevant biological targets.

## Synthesis of Imidazo[1,2-a]pyridine-6-carbaldehyde

The synthesis of Imidazo[1,2-a]pyridines can be achieved through various methods, often involving the condensation of a 2-aminopyridine with an  $\alpha$ -halocarbonyl compound. For the introduction of the 6-carbaldehyde group, a multi-step synthesis starting from a substituted 2-aminopyridine is a common strategy.

### Representative Protocol:

- Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine.
  - Reactants: 2-Amino-5-bromopyridine and a 40% aqueous solution of chloroacetaldehyde.
  - Procedure: 2-Amino-5-bromopyridine is reacted with a 40% chloroacetaldehyde aqueous solution at a temperature between 25°C and 50°C. The reaction is allowed to proceed for 2 to 24 hours. After the reaction is complete, the mixture is concentrated, and the product is extracted with ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 6-bromoimidazo[1,2-a]pyridine. The crude product can be purified by recrystallization from a mixed solvent system of ethyl acetate and n-hexane.
- Step 2: Formylation of 6-Bromoimidazo[1,2-a]pyridine.
  - This step can be achieved through a metal-catalyzed carbonylation reaction or via a lithium-halogen exchange followed by quenching with a formylating agent. A common method for formylation of aromatic rings is the Vilsmeier-Haack reaction, although its direct application to imidazo[1,2-a]pyridines can lead to substitution at the 3-position. A more controlled approach is often necessary.
  - Alternative: Oxidation of a Hydroxymethyl Group. An alternative route involves the conversion of a 6-hydroxymethylimidazo[1,2-a]pyridine to the aldehyde via oxidation with a mild oxidizing agent like manganese dioxide ( $\text{MnO}_2$ ).

## In Vitro Kinase Inhibition Assay (General Protocol)

Given that derivatives of the imidazo[1,2-a]pyridine scaffold are known to inhibit PI3K and c-Met kinases, a general protocol for assessing the inhibitory activity of **Imidazo[1,2-a]pyridine-**

**6-carbaldehyde** against these kinases is provided.

- Objective: To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of the test compound against a specific kinase (e.g., PI3K $\alpha$ , c-Met).
- Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. This is often detected using a luminescent or fluorescent readout.
- Materials:
  - Recombinant human kinase (e.g., PI3K $\alpha$ , c-Met).
  - Kinase substrate (e.g., a specific peptide or protein).
  - ATP (Adenosine triphosphate).
  - Test compound (**Imidazo[1,2-a]pyridine-6-carbaldehyde**) dissolved in DMSO.
  - Assay buffer.
  - Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
  - Microplate reader.
- Procedure:
  - Prepare serial dilutions of the test compound in DMSO.
  - In a multi-well plate, add the kinase, substrate, and assay buffer.
  - Add the diluted test compound to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
  - Initiate the kinase reaction by adding ATP.
  - Incubate the plate at a specified temperature for a defined period (e.g., 60 minutes at 30°C).

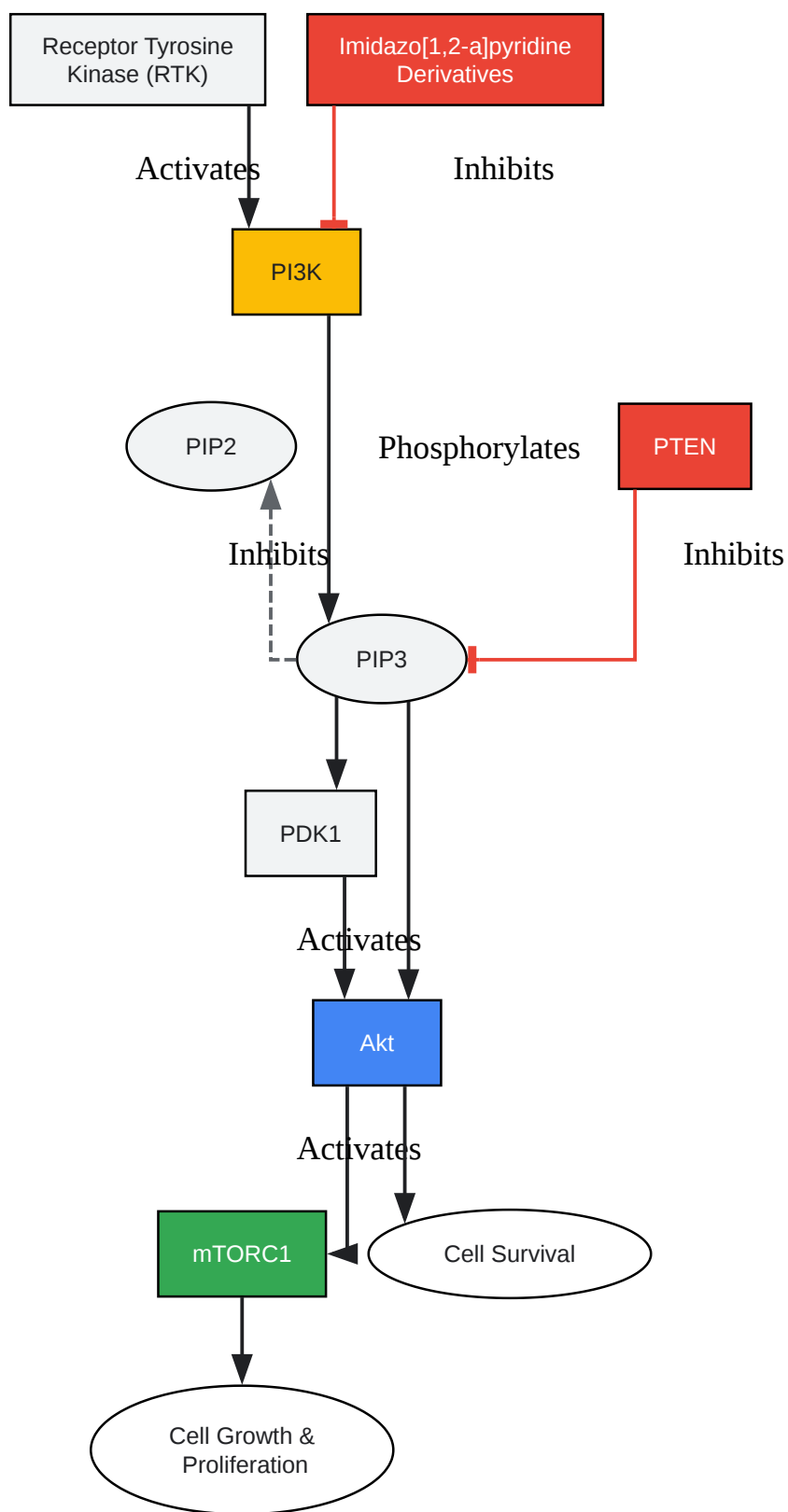
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Measure the signal (e.g., luminescence) using a microplate reader.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
- Determine the  $IC_{50}$  value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

## Biological Relevance and Signaling Pathways

While **Imidazo[1,2-a]pyridine-6-carbaldehyde** itself has not been extensively profiled for biological activity, its core scaffold is a key component of numerous compounds targeting important cellular signaling pathways implicated in cancer and other diseases. The primary targets for many imidazo[1,2-a]pyridine derivatives are the PI3K/Akt/mTOR and c-Met signaling pathways.

### PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K, a key kinase in this pathway.

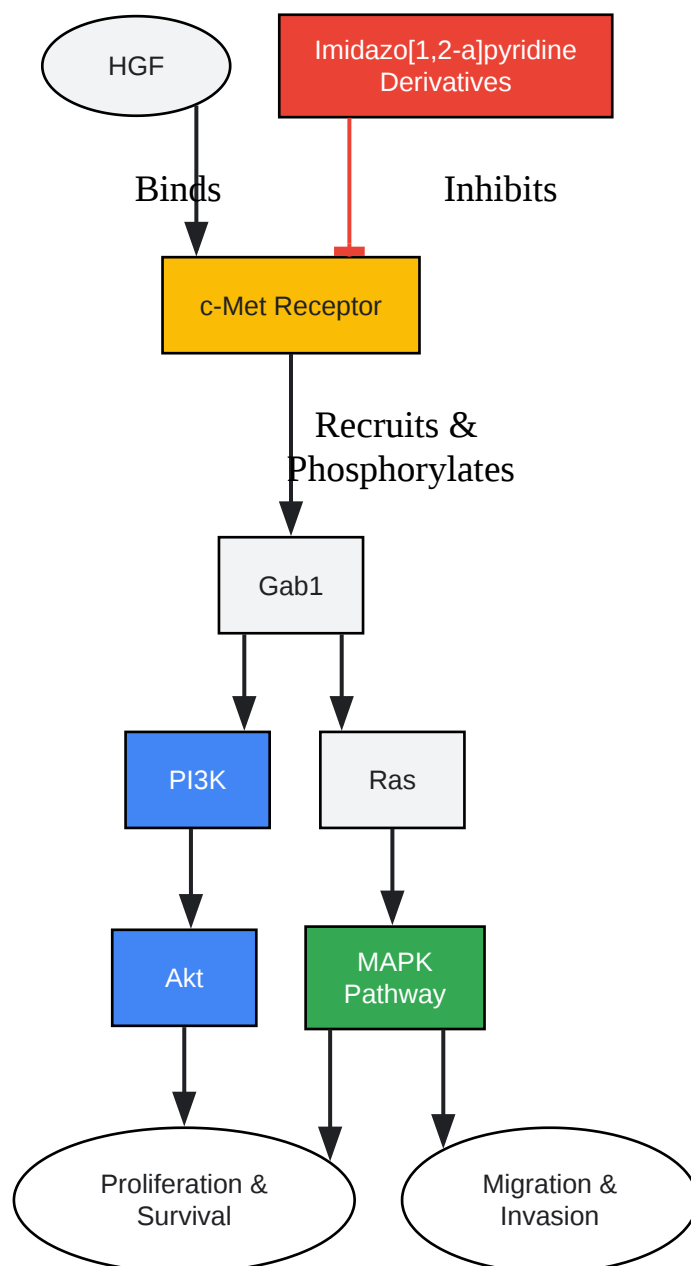


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Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

## c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met pathway is associated with tumor growth and metastasis. Several imidazo[1,2-a]pyridine-based compounds have been identified as potent c-Met inhibitors.



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Caption: c-Met Signaling Pathway Inhibition.

## Conclusion

**Imidazo[1,2-a]pyridine-6-carbaldehyde** (CAS 116355-16-9) is a key heterocyclic building block with significant potential in drug discovery. While direct biological data for this specific compound is limited, its core imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors targeting critical cancer-related pathways such as PI3K/Akt/mTOR and c-Met. The information and protocols provided in this guide serve as a valuable resource for researchers utilizing this compound in the synthesis of novel therapeutic agents. Further investigation into the biological activities of **Imidazo[1,2-a]pyridine-6-carbaldehyde** and its derivatives is warranted to fully explore their therapeutic potential.

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## References

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